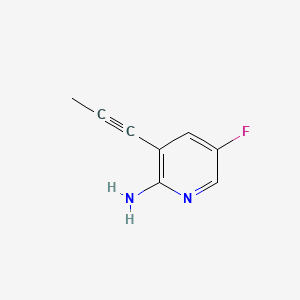
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine
Descripción general
Descripción
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H7FN2. It is a fluorinated pyridine derivative, which has garnered interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-aminopyridine and propargyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Common reagents include strong bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine can be compared with other similar compounds:
Similar Compounds: Examples include 5-Fluoro-3-iodo-pyridin-2-ylamine, 5-Chloro-3-iodo-pyridin-2-ylamine, and 4-Chloro-3-iodo-pyridin-2-ylamine.
Uniqueness: The presence of the prop-1-ynyl group and the fluorine atom in this compound imparts unique chemical properties, making it distinct from its analogs.
Propiedades
Número CAS |
1312755-46-6 |
|---|---|
Fórmula molecular |
C8H7FN2 |
Peso molecular |
150.156 |
Nombre IUPAC |
5-fluoro-3-prop-1-ynylpyridin-2-amine |
InChI |
InChI=1S/C8H7FN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) |
Clave InChI |
WCZQYQXKHHOMQM-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=CN=C1N)F |
Sinónimos |
2-PyridinaMine, 5-fluoro-3-(1-propyn-1-yl)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















